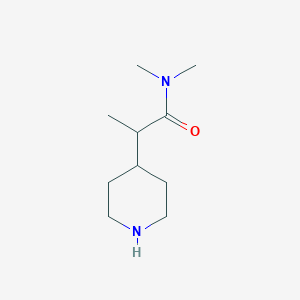
N,N-Dimethyl-2-(piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(piperidin-4-yl)propanamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)propanamide typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(piperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N-(piperidin-4-yl)propanamide: Known for its use in pain management.
N-Benzyl-N-(piperidin-4-yl)propanamide: Investigated for its potential as an analgesic.
N-(2-Fluorophenyl)-N-(piperidin-4-yl)propanamide: Studied for its enhanced potency and selectivity.
Uniqueness
N,N-Dimethyl-2-(piperidin-4-yl)propanamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its dimethyl substitution on the amide nitrogen enhances its stability and influences its interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-8(10(13)12(2)3)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
ZAFANXIBRKLFGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCNCC1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


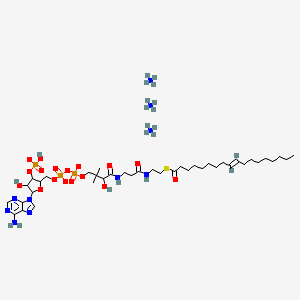
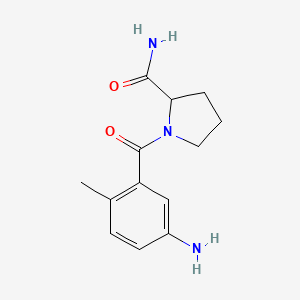

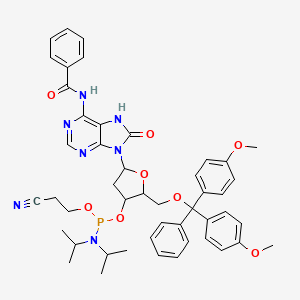


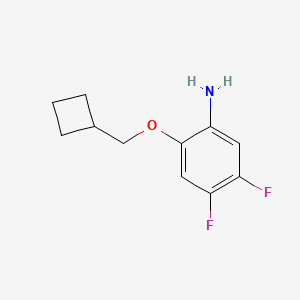
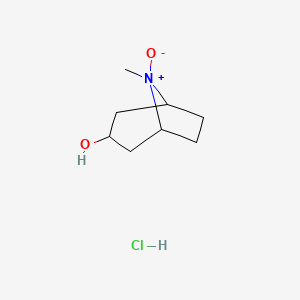


![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)



